
beta-Farnesene - d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Farnesene - d6: is a deuterated form of beta-Farnesene, an acyclic volatile sesquiterpene. Beta-Farnesene is naturally found in essential oils such as orange oil, rose oil, and tangerine oil. It is known for its role as an aphid alarm pheromone, playing a crucial role in information transfer among aphids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beta-Farnesene can be synthesized through microbial fermentation using engineered strains of Yarrowia lipolytica. The process involves the overexpression of mevalonate pathway genes and beta-Farnesene synthase. The production can be enhanced by adding magnesium ions and optimizing fermentation conditions .
Industrial Production Methods: Industrial production of beta-Farnesene involves the use of waste lipid feedstock. Engineered Yarrowia lipolytica can convert waste cooking oil into beta-Farnesene through a series of metabolic engineering strategies. This method is sustainable and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-Farnesene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or ozone can be used to oxidize beta-Farnesene.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce beta-Farnesene.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products:
Oxidation: Oxidation of beta-Farnesene can yield farnesol and other oxygenated derivatives.
Reduction: Reduction typically produces saturated hydrocarbons.
Substitution: Halogenated derivatives of beta-Farnesene are formed through substitution reactions.
Applications De Recherche Scientifique
Beta-Farnesene has a wide range of applications in various fields:
Chemistry: Used as a precursor for the synthesis of other sesquiterpenes and complex organic molecules.
Biology: Acts as an aphid alarm pheromone, playing a role in pest control strategies.
Industry: Used in the production of biofuels, cosmetics, and fragrances
Mécanisme D'action
Beta-Farnesene exerts its effects through its interaction with specific molecular targets and pathways. In aphids, it acts as an alarm pheromone by binding to olfactory receptors, triggering a flight response. In microbial production, the overexpression of mevalonate pathway genes and beta-Farnesene synthase enhances its synthesis .
Comparaison Avec Des Composés Similaires
Alpha-Farnesene: Another isoform of farnesene found in essential oils.
Farnesol: An alcohol derivative of farnesene with similar applications.
Uniqueness: Beta-Farnesene is unique due to its role as an aphid alarm pheromone and its potential for sustainable production from waste lipid feedstock. Its applications in various industries and its bioactive properties make it a valuable compound .
Propriétés
Numéro CAS |
1092965-77-9 |
|---|---|
Formule moléculaire |
C15H18D6 |
Poids moléculaire |
210.39 |
Pureté |
95% min. |
Synonymes |
beta-Farnesene - d6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



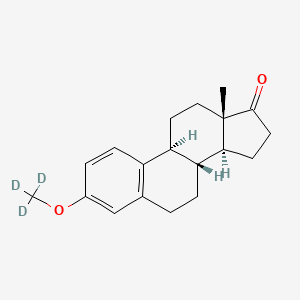
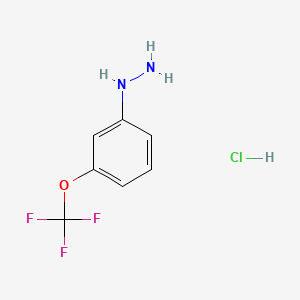

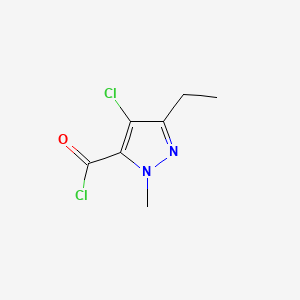
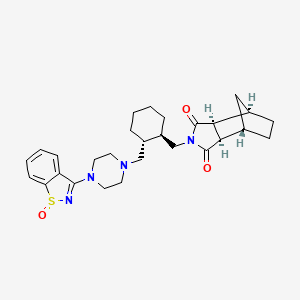

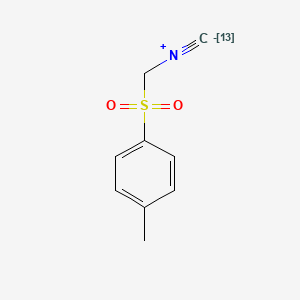
![4-[(Methylamino)methyl]-3-nitrobenzoic acid](/img/structure/B590982.png)
